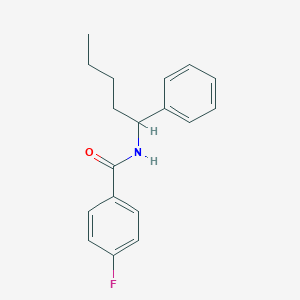
4-fluoro-N-(1-phenylpentyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(1-phenylpentyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in laboratories to mimic the effects of illegal drugs such as marijuana. 4F-ADB has been the subject of extensive research in recent years, and its unique properties make it a promising candidate for a variety of scientific applications.
作用機序
The exact mechanism of action of 4-fluoro-N-(1-phenylpentyl)benzamide is not fully understood, but it is believed to act on the same receptors in the brain as THC, the active ingredient in marijuana. Specifically, it binds to CB1 receptors in the brain, which are responsible for mediating the psychoactive effects of THC. This binding leads to a cascade of biochemical and physiological effects, which are responsible for the drug's potent psychoactive properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-(1-phenylpentyl)benzamide are complex and not fully understood, but researchers have identified several key effects that are responsible for the drug's psychoactive properties. These include alterations in neurotransmitter release, changes in the activity of ion channels in the brain, and changes in the expression of certain genes. These effects are thought to be responsible for the drug's potent psychoactive properties, which include euphoria, relaxation, and altered perception of time and space.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-(1-phenylpentyl)benzamide in lab experiments is its potency. The drug is highly potent, meaning that small amounts can produce significant effects, making it a cost-effective option for researchers. Additionally, the drug's unique properties make it a promising candidate for a variety of scientific applications. However, there are also limitations to using 4-fluoro-N-(1-phenylpentyl)benzamide in lab experiments. The drug is highly unstable and can degrade quickly, making it difficult to work with. Additionally, the drug's psychoactive effects can make it difficult to control for variables in experiments, leading to inconsistent results.
将来の方向性
There are many potential future directions for research on 4-fluoro-N-(1-phenylpentyl)benzamide. One promising area of research is in the development of new treatments for neurological disorders. The drug's potent anticonvulsant and anti-inflammatory properties make it a promising candidate for further investigation in this area. Additionally, researchers may investigate the drug's potential applications in the treatment of other conditions, such as chronic pain and anxiety. Finally, researchers may also investigate the drug's potential as a tool for studying the endocannabinoid system, which is involved in a variety of physiological processes in the body.
合成法
The synthesis of 4-fluoro-N-(1-phenylpentyl)benzamide involves a complex process that requires specialized equipment and expertise. The chemical is typically created by reacting a precursor compound with a fluorinating agent, followed by a series of purification steps to isolate the final product. The exact details of the synthesis method are closely guarded by manufacturers and are not widely available in the scientific literature.
科学的研究の応用
4-fluoro-N-(1-phenylpentyl)benzamide has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research is in the development of new treatments for neurological disorders such as epilepsy and multiple sclerosis. The chemical has been shown to have potent anticonvulsant and anti-inflammatory properties, making it a promising candidate for further investigation.
特性
製品名 |
4-fluoro-N-(1-phenylpentyl)benzamide |
|---|---|
分子式 |
C18H20FNO |
分子量 |
285.4 g/mol |
IUPAC名 |
4-fluoro-N-(1-phenylpentyl)benzamide |
InChI |
InChI=1S/C18H20FNO/c1-2-3-9-17(14-7-5-4-6-8-14)20-18(21)15-10-12-16(19)13-11-15/h4-8,10-13,17H,2-3,9H2,1H3,(H,20,21) |
InChIキー |
MVZVTUURBAVKJA-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)






![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)


